molecular formula C15H9N5O2 B12488876 3-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]-2H-chromen-2-one

3-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]-2H-chromen-2-one

Cat. No.: B12488876
M. Wt: 291.26 g/mol
InChI Key: FLSFAHQWZSDNCG-UHFFFAOYSA-N
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Description

3-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]-2H-chromen-2-one is a heterocyclic compound that incorporates a chromenone core, a triazole ring, and a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]-2H-chromen-2-one typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazinyl-substituted triazole, followed by its coupling with a chromenone derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. The choice of solvents, catalysts, and purification methods would be tailored to ensure the process is environmentally friendly and economically viable .

Chemical Reactions Analysis

Types of Reactions

3-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution reactions could produce derivatives with different functional groups .

Scientific Research Applications

3-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]-2H-chromen-2-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with triazole and pyrazine moieties, such as:

Uniqueness

What sets 3-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]-2H-chromen-2-one apart is its unique combination of a chromenone core with a triazole and pyrazine ring. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C15H9N5O2

Molecular Weight

291.26 g/mol

IUPAC Name

3-(5-pyrazin-2-yl-1H-1,2,4-triazol-3-yl)chromen-2-one

InChI

InChI=1S/C15H9N5O2/c21-15-10(7-9-3-1-2-4-12(9)22-15)13-18-14(20-19-13)11-8-16-5-6-17-11/h1-8H,(H,18,19,20)

InChI Key

FLSFAHQWZSDNCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NNC(=N3)C4=NC=CN=C4

Origin of Product

United States

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